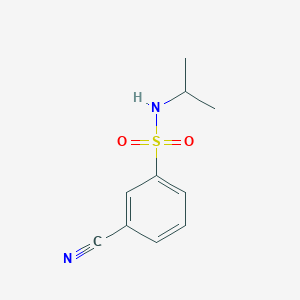

3-Cyano-N-isopropylbenzenesulfonamide

Description

3-Cyano-N-isopropylbenzenesulfonamide (CAS: 1003740-72-4) is a sulfonamide derivative featuring a benzene ring substituted with a cyano group (-CN) at the 3-position and an isopropyl group attached to the sulfonamide nitrogen. This compound is commercially available with a purity of 98% from suppliers such as Combi-Blocks and Leap Chem Co., Ltd., which specialize in fine chemicals for pharmaceutical and industrial research . Its molecular formula is C₁₀H₁₂N₂O₂S, and it is identified by the registry number MFCD12406105.

Properties

IUPAC Name |

3-cyano-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKAJYBALWPQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428964 | |

| Record name | 3-cyano-N-propan-2-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003740-72-4 | |

| Record name | 3-cyano-N-propan-2-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-N-isopropylbenzenesulfonamide is synthesized through the reaction between isocyanate and a sulfonamide functional group. The reaction typically involves the use of an appropriate solvent and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.

Substitution: The compound can participate in substitution reactions, where the cyano or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

3-Cyano-N-isopropylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Cyano-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. One of the important mechanisms is the inhibition of carbonic anhydrase isozymes, which plays a role in its potential anticancer activity. The compound may also interact with other enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

The following table summarizes key structural analogs of 3-Cyano-N-isopropylbenzenesulfonamide, highlighting differences in substituents, purity, and commercial sources:

| Compound Name | CAS Number | Purity | Molecular Formula | Substituents (Position) | Supplier |

|---|---|---|---|---|---|

| This compound | 1003740-72-4 | 98% | C₁₀H₁₂N₂O₂S | -CN (3), -N(CH(CH₃)₂) | Combi-Blocks |

| 3-Cyano-N-methylbenzenesulfonamide | 56542-62-2 | 98% | C₈H₈N₂O₂S | -CN (3), -NHCH₃ | Combi-Blocks |

| 4-Cyano-N-methylbenzenesulfonamide | 56236-82-9 | 95% | C₈H₈N₂O₂S | -CN (4), -NHCH₃ | Combi-Blocks |

| 3-Cyano-N-phenylbenzenesulfonamide | 56542-65-5 | 98% | C₁₃H₁₀N₂O₂S | -CN (3), -NHC₆H₅ | Combi-Blocks |

Impact of Substituents on Properties

However, the isopropyl group may enhance lipid solubility, favoring interactions with hydrophobic environments . The N-phenyl substituent (C₁₃H₁₀N₂O₂S) adds aromaticity and planar geometry, which could influence π-π stacking interactions in biological systems or crystalline structures.

Cyano Group Position: Shifting the cyano group from the 3- to the 4-position (as in 4-Cyano-N-methylbenzenesulfonamide) alters the electronic distribution of the benzene ring. The para-substituted derivative may exhibit different dipole moments or reactivity in electrophilic substitution reactions compared to the meta-substituted analog .

Purity and Commercial Relevance :

Broader Context of Sulfonamide Derivatives

While the provided evidence lacks experimental data (e.g., solubility, biological activity), other sulfonamides such as 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 327092-99-9) and N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (CAS: 667912-41-6) demonstrate how varying functional groups (e.g., -NH₂, -Cl, -OCH₃) diversify applications. For instance, amino or chloro substituents are common in antimicrobial agents, whereas methoxy groups may enhance metabolic stability .

Biological Activity

3-Cyano-N-isopropylbenzenesulfonamide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an isopropyl group attached to a benzenesulfonamide moiety. This structure influences its chemical reactivity and biological properties.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- CAS Number : 1003740-72-4

- Melting Point : Approximately 150 °C to 160 °C, depending on purity

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase Isozymes : This compound has been shown to inhibit specific carbonic anhydrase isozymes, which are involved in various physiological processes including pH regulation and ion transport. This inhibition may contribute to its anticancer properties by disrupting tumor microenvironment homeostasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria by interfering with cell wall synthesis or metabolic pathways essential for survival.

- Potential Anticancer Properties : Research indicates that compounds with similar structures may exert cytotoxic effects on cancer cells, suggesting that this compound could be explored further as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibits cell wall synthesis | , |

| Anticancer | Inhibits carbonic anhydrase isoforms | , |

| Enzyme Inhibition | Interacts with various enzymes affecting metabolism |

Case Study Insights

- Antimicrobial Efficacy : A study conducted by NashBio highlighted the compound's potential against resistant bacterial strains. The research utilized in vitro assays to demonstrate significant inhibition of bacterial growth at various concentrations, suggesting its utility in developing new antimicrobial therapies .

- Cancer Cell Studies : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Structural Difference | Notable Activity |

|---|---|---|

| 3-Cyano-N-methylbenzenesulfonamide | Methyl group instead of isopropyl | Similar antimicrobial effects |

| 3-Cyano-N-ethylbenzenesulfonamide | Ethyl group instead of isopropyl | Reduced potency compared to isopropyl variant |

| 3-Cyano-N-propylbenzenesulfonamide | Propyl group instead of isopropyl | Intermediate activity level |

This comparison illustrates how variations in alkyl groups can influence solubility, stability, and interaction with molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.